4-Acetoxybiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404087. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISFQCBPASYYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323482 | |

| Record name | 4-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-86-7 | |

| Record name | [1,1′-Biphenyl]-4-ol, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Acetoxybiphenyl from 4-Phenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-acetoxybiphenyl from 4-phenylphenol, a crucial transformation in the development of various organic compounds. This document details established experimental protocols, presents key quantitative data, and visualizes the reaction workflow, offering a thorough resource for laboratory application and process optimization.

Introduction

The acetylation of phenols is a fundamental reaction in organic synthesis, utilized for the protection of hydroxyl groups and the synthesis of valuable ester derivatives. The conversion of 4-phenylphenol to this compound is a key step in the synthesis of more complex molecules, including liquid crystals and biologically active compounds. This guide explores two common and effective catalytic methods for this transformation: a pyridine-catalyzed approach and a more environmentally benign sodium bicarbonate-catalyzed method.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-phenylphenol proceeds via an O-acetylation reaction using acetic anhydride as the acetylating agent. The reaction involves the nucleophilic attack of the hydroxyl group of 4-phenylphenol on the carbonyl carbon of acetic anhydride, leading to the formation of the ester product and acetic acid as a byproduct. The use of a base catalyst, such as pyridine or sodium bicarbonate, is essential to deprotonate the phenol, thereby increasing its nucleophilicity and facilitating the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. While specific yields for the acetylation of 4-phenylphenol are not widely reported in the literature, the general acetylation of phenols using these methods typically results in good to excellent yields.

| Parameter | 4-Phenylphenol (Starting Material) | This compound (Product) | Reference |

| Molecular Formula | C₁₂H₁₀O | C₁₄H₁₂O₂ | |

| Molar Mass | 170.21 g/mol | 212.24 g/mol | |

| Melting Point | 164-167 °C | 87-89 °C | |

| Appearance | White to off-white crystalline solid | White to off-white crystalline powder |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below, utilizing either pyridine or sodium bicarbonate as a catalyst.

Pyridine-Catalyzed Acetylation

This classic method employs pyridine as a basic catalyst and solvent.

Materials:

-

4-Phenylphenol

-

Acetic Anhydride

-

Pyridine

-

Hydrochloric Acid (1 M)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethanol (for recrystallization)

-

Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylphenol (1.0 eq) in pyridine (2-5 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2-1.5 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dissolve the crude product in dichloromethane or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Sodium Bicarbonate-Catalyzed Acetylation

This method offers a milder and more environmentally friendly alternative to the pyridine-catalyzed protocol.[1][2]

Materials:

-

4-Phenylphenol

-

Acetic Anhydride

-

Sodium Bicarbonate (anhydrous)

-

Toluene or Ethyl Acetate (solvent)

-

Dichloromethane (for workup)

-

Water

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

To a stirred suspension of 4-phenylphenol (1.0 eq) and anhydrous sodium bicarbonate (2.0 eq) in toluene or ethyl acetate (5-10 volumes), add acetic anhydride (1.5 eq).[1]

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the sodium bicarbonate.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol to yield pure this compound.[1]

Mandatory Visualizations

Chemical Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 4-phenylphenol.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Components

This diagram shows the logical relationship between the reactants, reagents, and products in the synthesis.

Caption: Logical relationship of components in the acetylation of 4-phenylphenol.

References

Spectroscopic Analysis of 4-Acetoxybiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 4-Acetoxybiphenyl, a biphenyl derivative of interest in various research and development fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. This information is crucial for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.58 | m | H-2', H-6' |

| 7.55 | m | H-2, H-6 |

| 7.42 | m | H-3', H-4', H-5' |

| 7.15 | d | H-3, H-5 |

| 2.31 | s | -OCOCH₃ |

Data sourced from publicly available spectra. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 169.6 | C=O |

| 150.8 | C-4 |

| 140.3 | C-1' |

| 138.5 | C-1 |

| 128.8 | C-3', C-5' |

| 128.2 | C-2, C-6 |

| 127.3 | C-2', C-6' |

| 127.0 | C-4' |

| 121.8 | C-3, C-5 |

| 21.2 | -OCOC H₃ |

Note: The provided ¹³C NMR data is predicted based on established chemical shift rules and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2925 | Weak | Aliphatic C-H Stretch |

| ~1760 | Strong | C=O Stretch (Ester) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C Bending |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~840 | Strong | p-Disubstituted Benzene C-H Bend |

Note: These are characteristic absorption ranges. Precise peak positions may vary based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 212 | 10.1 | [M]⁺ |

| 170 | 100.0 | [M - C₂H₂O]⁺ |

| 141 | 12.1 | [C₁₁H₉]⁺ |

| 115 | 13.1 | [C₉H₇]⁺ |

Data corresponds to the major fragments observed in the electron ionization (EI) mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and an accumulation of 16 scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. Key parameters include a spectral width of 250 ppm, an acquisition time of 2 seconds, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

-

Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): A few milligrams of this compound are finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

-

Instrumentation: An electron ionization mass spectrometer is used for analysis.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Biological Profile of 4-Acetoxybiphenyl and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent properties, including metabolic stability and the ability to adopt specific spatial arrangements, make it an attractive starting point for the design of novel therapeutic agents. 4-Acetoxybiphenyl, a simple acetylated derivative of 4-hydroxybiphenyl, serves as a foundational structure for a diverse range of derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a focus on their cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. While specific biological activity data for this compound itself is limited in the public domain, this document will focus on the extensive research conducted on its derivatives, providing quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Quantitative Biological Activity Data

The biological activities of this compound derivatives have been evaluated across various assays. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Biphenyl Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method |

| Phenylacetamide derivative 3d | MDA-MB-468 & PC-12 | 0.6 ± 0.08 | Not Specified | Not Specified |

| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | Not Specified | Not Specified |

| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | Not Specified | Not Specified |

| 4,4'-Dihydroxybiphenyl | HEK293 | 27.4 | 72 | MTT |

| 4,4'-Dihydroxybiphenyl | HT-29 | 74.6 | 72 | MTT |

| 4,4'-Dihydroxybiphenyl | MCF-7 | 95.6 | 72 | MTT |

| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | HuH7.5 | 68 (24h), 55 (48h) | 24 and 48 | Not Specified |

| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | HepG2/C3A | 50 (24h), 42 (48h) | 24 and 48 | Not Specified |

Table 2: Antimicrobial Activity of Biphenyl Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13[1][2] |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25[1][2] |

Table 3: Enzyme Inhibitory Activity of Biphenyl Derivatives

| Compound Class | Target Enzyme | IC50 |

| Biphenyl-4-yl-acrylohydroxamic acid derivatives | HDAC2 | Good correlation with docking energy |

| Acetylated Biphenyl Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Potent activity reported |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[3]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[3]

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).

-

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Principle: The enzyme hydrolyzes its substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

-

Procedure:

-

In a 96-well plate, combine the buffer, DTNB, and the test compound at various concentrations.

-

Add the substrate (acetylthiocholine or butyrylthiocholine).

-

Initiate the reaction by adding the enzyme (AChE or BChE).

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The percent inhibition is determined relative to a control without the inhibitor, and the IC50 value is calculated from a dose-response curve.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC enzymes.

-

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation of the substrate by HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.

-

Procedure:

-

In a 96-well plate, incubate the HDAC enzyme with the test compound at various concentrations.

-

Add the fluorogenic HDAC substrate and incubate to allow the enzymatic reaction to proceed.

-

Add a developer solution to stop the HDAC reaction and initiate the fluorescence-generating reaction.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The percent inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Biphenyl derivatives exert their biological effects through the modulation of various cellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in their activity.

Pro-Apoptotic Signaling Pathway

Many biphenyl derivatives induce cytotoxicity in cancer cells by triggering apoptosis, or programmed cell death. A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

References

The Multifaceted Mechanisms of Action of Substituted Biphenyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyl compounds represent a versatile and highly significant scaffold in medicinal chemistry and drug discovery. The biphenyl moiety, consisting of two connected phenyl rings, provides a unique structural framework that can be extensively modified to interact with a wide array of biological targets. This adaptability has led to the development of numerous therapeutic agents with diverse mechanisms of action, ranging from cardiovascular drugs to antiviral and anticancer therapies. The rotational flexibility of the biphenyl core, which can be restricted by ortho-substituents, allows for the precise positioning of functional groups to optimize binding to target proteins. This guide provides a comprehensive technical overview of the core mechanisms of action of substituted biphenyl compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Angiotensin II Receptor Antagonism

A prominent class of substituted biphenyl compounds are the angiotensin II receptor blockers (ARBs), commonly known as sartans. These compounds are pivotal in the management of hypertension and heart failure.

Mechanism of Action

ARBs selectively block the angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to vasoconstriction, aldosterone release, and sodium retention, all of which increase blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, substituted biphenyl ARBs prevent these effects, resulting in vasodilation and a reduction in blood pressure. The biphenyl scaffold, typically with a tetrazole or carboxylic acid group on one of the phenyl rings, is crucial for high-affinity binding to the AT1 receptor.

Signaling Pathway

The binding of angiotensin II to the AT1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction. Substituted biphenyl antagonists block the initiation of this cascade.

Quantitative Data: AT1 Receptor Antagonists

| Compound | Target | IC50 (nM) | Reference |

| Losartan | AT1 Receptor | 59 | [1] |

| UR-7280 | AT1 Receptor | 3 | [1] |

| Compound 8S | AT1 Receptor | 5.0 | [2] |

| Compound 13R | AT1 Receptor | 7.3 | [2] |

| Compound 14R | AT1 Receptor | 6.3 | [2] |

| Compound 14S | AT1 Receptor | 3.5 | [2] |

| Compound 8R | AT1 Receptor | 1.1 | [2] |

Experimental Protocol: AT1 Receptor Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AT1 receptor.

Materials:

-

Membrane preparations from cells expressing the human AT1 receptor.

-

Radioligand: [125I]Sar1,Ile8-Angiotensin II.

-

Test compounds (substituted biphenyls).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 25 µL of test compound solution, 25 µL of radioligand solution (final concentration ~0.1 nM), and 50 µL of membrane preparation (containing ~5-10 µg of protein).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of an unlabeled AT1 receptor antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Neprilysin Inhibition

Substituted biphenyl compounds have also been developed as inhibitors of neprilysin (NEP), a neutral endopeptidase involved in the degradation of natriuretic peptides.

Mechanism of Action

Neprilysin is a zinc-dependent metalloprotease that cleaves and inactivates several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin. By inhibiting neprilysin, substituted biphenyl compounds increase the levels of these peptides, leading to vasodilation, natriuresis, and a decrease in cardiac preload and afterload. This mechanism is particularly beneficial in the treatment of heart failure. Sacubitril, a component of the combination drug sacubitril/valsartan, is a prodrug that is converted in vivo to the active neprilysin inhibitor LBQ657, which contains a substituted biphenyl butanoic acid moiety.[3]

Signaling Pathway

Neprilysin inhibition potentiates the effects of natriuretic peptides, which act through their receptors (NPR-A and NPR-B) to activate particulate guanylate cyclase (pGC). This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates the downstream effects of vasodilation and natriuresis.

Quantitative Data: Neprilysin Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| LBQ657 | Neprilysin | Subnanomolar | [3] |

| Compound 13 | Neprilysin | Subnanomolar | [3] |

Experimental Protocol: Neprilysin Inhibition Assay

Principle: This assay measures the inhibition of recombinant human neprilysin activity using a fluorogenic substrate.

Materials:

-

Recombinant human neprilysin.

-

Fluorogenic substrate: N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-AAF-AMC).

-

Test compounds (substituted biphenyls).

-

Assay buffer: 50 mM Tris-HCl, 25 mM NaCl, 10 µM ZnCl2, pH 7.5.

-

Stop solution: 100 mM sodium acetate, pH 4.0.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well black plate, add 10 µL of test compound solution and 80 µL of substrate solution (final concentration ~10 µM).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of neprilysin solution (final concentration ~0.1 nM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Non-Nucleoside Reverse Transcriptase Inhibition

Certain substituted biphenyl compounds have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of antiretroviral therapy for HIV-1 infection.

Mechanism of Action

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), an enzyme essential for the replication of the virus. They bind to a hydrophobic pocket in the p66 subunit of RT, which is distinct from the active site. This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA. The biphenyl moiety in these inhibitors often plays a crucial role in establishing hydrophobic and van der Waals interactions within the NNRTI binding pocket. Fluorine substitution on the biphenyl ring has been shown to improve metabolic stability and the safety profile of these compounds.[4]

Experimental Workflow: NNRTI Activity Assay

Quantitative Data: Biphenyl NNRTIs

| Compound | Target | EC50 (nM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| JK-4b | WT HIV-1 | 1.0 | 2.08 | 2059 | [4] |

| 5t | WT HIV-1 | 1.8 | 117 | 66,443 | [4] |

Experimental Protocol: Anti-HIV-1 Activity Assay

Principle: This cell-based assay measures the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathic effects.

Materials:

-

MT-4 cells.

-

HIV-1 (e.g., IIIB strain).

-

Test compounds (substituted biphenyls).

-

RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Lysis buffer (e.g., isopropanol with 0.04 N HCl).

-

96-well microplates.

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well.

-

Add serial dilutions of the test compounds to the wells.

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Include uninfected and infected cell controls without any compound.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The 50% effective concentration (EC50) is calculated as the compound concentration that achieves 50% protection of cells from HIV-1-induced death.

-

The 50% cytotoxic concentration (CC50) is determined in parallel with uninfected cells.

-

The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Other Mechanisms of Action

Substituted biphenyl compounds have demonstrated a wide range of other biological activities, highlighting the versatility of this chemical scaffold.

Sulfatase Inhibition

Substituted biphenyl and biphenyl ether derivatives have been designed as inhibitors of sulfatases, particularly sulfatase-2, which is implicated in cancer.[5] These compounds often contain sulfamate and carboxylate groups and their inhibitory activity is evaluated using fluorogenic substrates like 4-methylumbelliferyl sulfate (4-MUS).

Sodium Channel Modulation

N-(Biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides are a class of substituted biphenyls that act as potent anticonvulsants by modulating voltage-gated sodium channels.[6] They have been shown to affect the frequency (use) dependence and slow inactivation of these channels.

Antimicrobial Activity

Biphenylglyoxamide-based compounds have been synthesized as small molecular mimics of antimicrobial peptides.[7] These compounds, often containing quaternary ammonium salts, are thought to act by disrupting bacterial cell membranes. Their activity is assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains.

PD-1/PD-L1 Interaction Inhibition

Nonsymmetrically substituted 1,1'-biphenyl-based small molecules have been developed as inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key immune checkpoint in cancer therapy.[8] These compounds induce the dimerization of PD-L1, preventing its interaction with PD-1 and thereby restoring T-cell-mediated anti-tumor immunity.

Acetylcholinesterase Inhibition

Various biphenyl derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[9] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.

Conclusion

The substituted biphenyl scaffold is a remarkably privileged structure in drug discovery, giving rise to compounds with a wide spectrum of mechanisms of action. From the well-established role as angiotensin II receptor antagonists in cardiovascular disease to emerging applications as enzyme inhibitors and immunomodulators in oncology and infectious diseases, the versatility of this chemical entity is evident. The ability to fine-tune the steric and electronic properties of the biphenyl core through substitution allows for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide has provided an in-depth overview of the key mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug development. The continued exploration of substituted biphenyl compounds is poised to yield novel therapeutic agents for a multitude of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Small Molecule Modulation of Voltage Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 7. Mechanisms of inhibition of HIV replication by non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Tumor Suppressor Function of Human Sulfatase 1 (SULF1) in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Phenylphenyl Acetate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phenylphenyl acetate, also known as 4-acetoxybiphenyl. It covers the compound's historical discovery, key chemical and physical properties, and detailed experimental protocols for its synthesis.

Discovery and Historical Context

The first documented synthesis of 4-phenylphenyl acetate appears in an 1882 publication in the Berichte der deutschen chemischen Gesellschaft by O. Doebner, A. Werner, and A. Klein. In their paper, "Ueber einige Derivate des p-Phenyl-phenols" (On some derivatives of p-phenyl-phenol), they described the preparation of several derivatives of 4-phenylphenol (then referred to as p-phenyl-phenol), including its acetyl ester, 4-phenylphenyl acetate.

The synthesis was achieved through the esterification of 4-phenylphenol. This early work laid the foundation for the study of biphenyl derivatives. In the early 20th century, the related Fries rearrangement, discovered by Karl Theophil Fries in 1908, utilized phenolic esters such as 4-phenylphenyl acetate to synthesize hydroxyaryl ketones, further highlighting the compound's utility as a chemical intermediate. While 4-phenylphenyl acetate itself has not been a major focus of drug development, its precursor, 4-phenylphenol, and other biphenyl derivatives have been investigated for various biological activities.

Chemical and Physical Properties

4-Phenylphenyl acetate is a white crystalline solid. Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of 4-Phenylphenyl Acetate

| Property | Value |

| IUPAC Name | (4-phenylphenyl) acetate |

| Synonyms | This compound, p-Phenylphenyl acetate, 4-Biphenylyl acetate |

| CAS Number | 148-86-7 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Melting Point | 87-89 °C |

| Boiling Point | 196 °C at 13 mmHg |

| Appearance | White crystalline powder |

Table 2: Spectroscopic Data for 4-Phenylphenyl Acetate

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data available in various databases. |

| ¹³C NMR | Spectral data available in various databases. |

| Mass Spectrum | Data available in various spectroscopic databases. |

| IR Spectrum | Data available in various spectroscopic databases. |

Experimental Protocols

The synthesis of 4-phenylphenyl acetate is typically achieved through the esterification of 4-phenylphenol. Below are detailed protocols for both a classical and a modern approach.

Classical Synthesis: Acetylation using Acetic Anhydride (Adapted from historical methods)

This method is based on the early preparations of aryl esters.

Materials:

-

4-Phenylphenol (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine (as solvent and catalyst)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 4-phenylphenol in pyridine.

-

Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M hydrochloric acid to remove pyridine.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove excess acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude 4-phenylphenyl acetate from ethanol to obtain a pure crystalline solid.

Modern Synthesis: Suzuki Coupling followed by Esterification

A more contemporary approach to biphenyl derivatives involves Suzuki coupling to form the biphenyl backbone, followed by esterification.

Part 1: Synthesis of 4-Phenylphenol via Suzuki Coupling

Materials:

-

4-Bromophenol (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

2 M Sodium carbonate solution

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add 4-bromophenol, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add a 2:1 mixture of toluene and 2 M aqueous sodium carbonate solution.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours under an inert atmosphere.

-

Cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-phenylphenol.

Part 2: Esterification of 4-Phenylphenol

The 4-phenylphenol synthesized in Part 1 can then be esterified using the protocol described in Section 3.1.

Visualizations

General Synthesis Workflow

Caption: Modern two-step synthesis workflow for 4-phenylphenyl acetate.

Esterification Reaction Mechanism

Caption: General mechanism for the esterification of 4-phenylphenol.

4-Acetoxybiphenyl: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

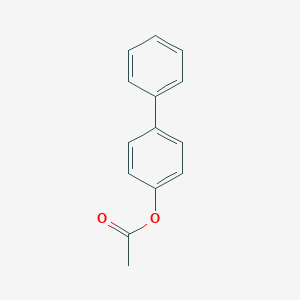

4-Acetoxybiphenyl is a pivotal precursor in organic synthesis, valued for its role in constructing complex molecular architectures. As a stable, crystalline solid, it serves as a protected form of 4-hydroxybiphenyl, a fundamental building block for a diverse array of compounds. Its utility spans from the synthesis of pharmacologically active molecules and agrochemicals to the production of high-performance liquid crystal polymers. This guide provides an in-depth analysis of this compound's physicochemical properties, its core synthetic transformations—including hydrolysis and the Fries rearrangement—and detailed experimental protocols. Furthermore, it explores its application in modern drug discovery, particularly in the context of cross-coupling reactions for creating novel biphenyl derivatives.

Physicochemical and Spectroscopic Data

This compound, also known as p-phenylphenyl acetate, is a white crystalline solid.[1] Its key properties are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [2][3] |

| Molecular Weight | 212.24 g/mol | [2][3] |

| Melting Point | 87-89 °C | [1][3] |

| Boiling Point | 333 °C at 760 mmHg | [3] |

| Density | 1.103 g/cm³ | [3] |

| Flash Point | 116 °C | [3] |

| CAS Number | 148-86-7 | [2][3] |

| Appearance | White fine crystalline powder | [1] |

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. Techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are commonly employed.[2][4]

Core Synthetic Applications and Pathways

This compound's utility as a precursor stems from the reactivity of its ester functional group and the stability of its biphenyl core. The acetyl group serves as an effective protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to yield 4-hydroxybiphenyl.[5] This unmasked phenol can then undergo further functionalization. Alternatively, the ester itself can be directly transformed.

Caption: Key synthetic transformations of this compound.

Hydrolysis to 4-Hydroxybiphenyl

The most fundamental transformation of this compound is its hydrolysis to 4-hydroxybiphenyl (biphenyl-4-ol).[5] This reaction is typically carried out under basic conditions (e.g., using an alkali metal hydroxide) or acidic conditions. The resulting 4-hydroxybiphenyl is a valuable intermediate for pharmaceuticals and other fine chemicals. For instance, it is a precursor for producing certain fungicides and is used in the synthesis of more complex drug molecules.

The Fries Rearrangement: Synthesis of Acyl Phenols

The Fries rearrangement is a powerful reaction that converts a phenolic ester, such as this compound, into a hydroxyaryl ketone.[6] This reaction is catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄, BF₃) or strong Brønsted acids.[6][7] The acyl group migrates from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions:

-

Low temperatures favor the formation of the para-substituted product, which is often the result of thermodynamic control.[6]

-

High temperatures tend to yield the ortho-substituted product, which is kinetically favored and can form a stable bidentate complex with the Lewis acid catalyst.[6]

-

Solvent polarity also plays a role; non-polar solvents favor the ortho product, while increasing polarity increases the yield of the para product.[6]

This reaction is industrially significant for synthesizing hydroxyaryl ketones, which are key intermediates for various pharmaceuticals.[6]

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C14H12O2 | CID 346066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 148-86-7 this compound this compound - CAS Database [chemnet.com]

- 4. This compound(148-86-7) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. Fries Rearrangement [organic-chemistry.org]

Solubility Profile of 4-Acetoxybiphenyl: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-acetoxybiphenyl in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted solubility information based on established chemical principles and outlines a detailed experimental protocol for precise quantitative determination.

Introduction to this compound

This compound, a biphenyl derivative with the chemical formula C₁₄H₁₂O₂, is a solid organic compound with applications in various fields of chemical synthesis and materials science. An ester of 4-phenylphenol and acetic acid, its molecular structure, featuring both a polar ester group and a large, nonpolar biphenyl backbone, dictates its solubility behavior in different media. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Predicted Solubility of this compound

In the absence of specific quantitative experimental data in publicly available literature, the solubility of this compound can be predicted based on the principle of "like dissolves like."[1] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderate polarity due to its ester functional group, but the large nonpolar surface area of the biphenyl rings significantly influences its overall solubility.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Moderately Soluble | The hydroxyl group of methanol can engage in dipole-dipole interactions with the ester group of this compound. |

| Ethanol | Moderately Soluble | Similar to methanol, ethanol can interact with the solute's ester group, though its slightly lower polarity may result in slightly lower solubility. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is well-suited to dissolve moderately polar compounds like this compound through dipole-dipole interactions. |

| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate has a similar polarity to the functional group of this compound, promoting solubility. | |

| Dichloromethane | Soluble | This moderately polar solvent is effective at dissolving a wide range of organic compounds and is expected to solubilize this compound. | |

| Tetrahydrofuran (THF) | Soluble | THF is a good solvent for many organic solids and is expected to effectively dissolve this compound. | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | The nonpolar nature of toluene will primarily interact with the biphenyl backbone, but the polar ester group will limit solubility. |

| Halogenated | Chloroform | Soluble | Chloroform is a versatile solvent capable of dissolving many moderately polar organic compounds. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid in a liquid solvent.[2][3]

Experimental Protocol: Gravimetric Method

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporation dish containing the filtered solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.

Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

References

Crystal Structure Analysis of 4-Acetoxybiphenyl: A Search for Definitive Data

Despite a comprehensive search of available scientific literature and crystallographic databases, a definitive single-crystal X-ray diffraction study detailing the crystal structure of 4-Acetoxybiphenyl could not be located. Therefore, the quantitative crystallographic data and detailed experimental protocols required for an in-depth technical guide are not publicly available at this time.

This whitepaper outlines the current state of knowledge based on available data and provides a methodological framework for the future characterization of this compound's crystal structure. It is intended for researchers, scientists, and drug development professionals who may be interested in this compound.

Introduction to this compound

This compound, also known as 4-phenylphenyl acetate, is an organic compound with the chemical formula C₁₄H₁₂O₂. It is a derivative of 4-hydroxybiphenyl, a compound known to have various biological activities. The addition of an acetoxy group can modulate the parent molecule's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. A thorough understanding of its three-dimensional structure at the atomic level is a fundamental prerequisite for structure-activity relationship (SAR) studies and rational drug design.

Physicochemical Properties

While crystallographic data is unavailable, other physicochemical properties of this compound have been reported in various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem |

| Molecular Weight | 212.24 g/mol | PubChem |

| Melting Point | 87-89 °C | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | Various Suppliers |

Proposed Experimental Protocol for Crystal Structure Determination

For researchers who wish to pursue the crystal structure determination of this compound, the following experimental workflow is proposed. This protocol is based on standard methodologies for small molecule X-ray crystallography.

Synthesis and Purification

A common route for the synthesis of this compound is the esterification of 4-hydroxybiphenyl with acetic anhydride or acetyl chloride in the presence of a suitable base.

Reaction:

4-hydroxybiphenyl + Acetic Anhydride → this compound + Acetic Acid

Purification: The crude product should be purified to obtain high-purity crystals suitable for X-ray diffraction. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) is a standard method. The purity of the compound should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

-

Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. Data collection would typically involve:

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

-

Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This refinement process would yield the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Logical Workflow for Crystal Structure Analysis

The logical progression from obtaining the compound to the final structural analysis is depicted in the following diagram.

Methodological & Application

Application Notes and Protocols: Reactivity of 4-Acetoxybiphenyl in Palladium-Catalyzed Cross-Coupling and Strategies for Terphenyl Synthesis via Suzuki-Miyaura Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl and polyaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document explores the reactivity of 4-acetoxybiphenyl in palladium-catalyzed coupling reactions and provides a robust, alternative protocol for the synthesis of 4-aryl-biphenyls (terphenyls), which are of significant interest in drug discovery and materials science.

Initially, this compound might be considered a potential electrophile for the direct synthesis of terphenyls via a Suzuki-Miyaura coupling at the C4-position. However, the reactivity of the acetoxy group under typical palladium-catalyzed conditions leads to a different, yet valuable, transformation.

Reactivity of this compound: Acyl Suzuki-Miyaura Coupling

Contrary to the desired C-C bond formation at the biphenyl core, aryl acetates like this compound typically undergo a selective C(acyl)-O bond cleavage in the presence of a palladium catalyst and an organoboron reagent.[1][2][3] This pathway, known as the acyl Suzuki-Miyaura cross-coupling, results in the formation of ketones rather than the arylated biphenyl. The reaction proceeds via the coupling of the organoboron compound with the acetyl group, making this compound an acylating agent in this context.[1][4]

This reactivity renders this compound unsuitable for the direct synthesis of terphenyls through a standard Suzuki-Miyaura protocol. To achieve the desired terphenyl scaffold, a more effective strategy involves the conversion of the hydroxyl group of the precursor, 4-hydroxybiphenyl, into a more suitable leaving group for C-C bond formation.

Recommended Synthetic Strategy: Two-Step Synthesis of Terphenyls from 4-Hydroxybiphenyl

A reliable and widely adopted method for the synthesis of terphenyls from 4-hydroxybiphenyl involves a two-step sequence:

-

Triflation: Conversion of the phenolic hydroxyl group of 4-hydroxybiphenyl into a trifluoromethanesulfonate (triflate) group. Aryl triflates are excellent electrophiles in Suzuki-Miyaura reactions.[5]

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting 4-biphenyl triflate with a suitable arylboronic acid to furnish the desired terphenyl product.

Caption: Proposed two-step synthesis of terphenyls from 4-hydroxybiphenyl.

Experimental Protocols

Protocol 1: Synthesis of 4-Biphenyl Trifluoromethanesulfonate (Triflate) from 4-Hydroxybiphenyl

This protocol details the conversion of the phenolic hydroxyl group to a triflate, a highly effective leaving group for Suzuki-Miyaura coupling.

Materials:

-

4-Hydroxybiphenyl

-

Triflic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)

-

Pyridine or another suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybiphenyl (1.0 equiv.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 equiv.) to the solution and stir for 10 minutes.

-

Slowly add triflic anhydride (1.1 equiv.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-biphenyl triflate.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Coupling of 4-Biphenyl Triflate with an Arylboronic Acid

This protocol outlines the synthesis of a terphenyl derivative from 4-biphenyl triflate and a generic arylboronic acid.

Materials:

-

4-Biphenyl triflate (from Protocol 1)

-

Arylboronic acid (ArB(OH)₂) (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DME)

-

Deionized water (if using a biphasic system)

Procedure:

-

To a Schlenk flask, add 4-biphenyl triflate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Add the anhydrous, degassed solvent (and water if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude terphenyl product.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure terphenyl derivative.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Triflates

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl triflates with various arylboronic acids, demonstrating the versatility of this approach.

| Entry | Aryl Triflate | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Biphenyl triflate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 2 | >95 |

| 2 | 4-Biphenyl triflate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |

| 3 | 4-Biphenyl triflate | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DME | 85 | 6 | 88 |

| 4 | 4-Biphenyl triflate | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 3 | 94 |

Note: The data presented in this table are representative examples from the literature and actual results may vary depending on the specific substrates and reaction conditions.

Catalytic Cycle

The Suzuki-Miyaura coupling of an aryl triflate proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While this compound is not a suitable electrophile for direct C-C bond formation at the aryl core via the Suzuki-Miyaura reaction due to its propensity for C(acyl)-O cleavage, it serves as a precursor to the highly effective substrate, 4-biphenyl triflate. The two-step strategy involving triflation of 4-hydroxybiphenyl followed by a Suzuki-Miyaura coupling provides a reliable and versatile pathway for the synthesis of valuable terphenyl compounds. The protocols and data provided herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully implement this synthetic route.

References

Application Notes and Protocols for the Deacetylation of 4-Acetoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deacetylation of 4-acetoxybiphenyl is a crucial chemical transformation for the synthesis of 4-hydroxybiphenyl, a valuable intermediate in the production of pharmaceuticals, liquid crystal polymers, and other fine chemicals. The selection of an appropriate deacetylation method is critical to ensure high yield, purity, and compatibility with other functional groups within a molecule. This document provides detailed application notes and experimental protocols for various methods to achieve this transformation, catering to different experimental requirements such as reaction conditions (acidic vs. basic) and functional group tolerance.

Overview of Deacetylation Methods

The removal of the acetyl protecting group from this compound can be accomplished under both basic and acidic conditions. The choice of method depends on the overall synthetic strategy, the stability of the substrate to acidic or basic environments, and the desired purity of the final product, 4-hydroxybiphenyl. Below is a summary of common deacetylation methods with their respective quantitative data.

Data Presentation: Comparison of Deacetylation Methods

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) | Methanol/Water | 60 | 1 - 3 h | High (typical >90) | A standard and effective method for robust substrates. |

| Sodium Bicarbonate (NaHCO₃) | Water | Room Temp. | 5 - 10 h | ~97[1] | A milder, eco-friendly alternative to strong bases. Yield reported for phenyl acetate.[1] | |

| Acid-Catalyzed Hydrolysis | Hydrochloric Acid (HCl) | Ethanol | Reflux | 2 h | Good to High | Suitable for base-sensitive substrates. |

| Acetyl Chloride (catalytic) in Methanol | Methanol/CH₂Cl₂ | Room Temp. | 1 - 4 h | High (typical >90) | Generates HCl in situ for a mild and controlled reaction.[2] | |

| Chemoselective Method | Trimethylsilyl Iodide (Me₃SI), KMnO₄ | Methanol | Room Temp. | 5 min - 12 h | 90 - 99[3][4] | Highly selective for O-acetyl groups with tolerance for various other protecting groups.[3][4] |

Experimental Protocols

Protocol 1: Base-Catalyzed Deacetylation using Sodium Hydroxide

This protocol describes a robust method for the hydrolysis of this compound using a strong base.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized Water

-

Hydrochloric Acid (1M HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and deionized water.

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to 60°C with stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralize the remaining aqueous solution by adding 1M HCl until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase in vacuo to yield the crude 4-hydroxybiphenyl.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Deacetylation using Hydrochloric Acid

This protocol outlines the deacetylation of this compound under acidic conditions.

Materials:

-

This compound

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude 4-hydroxybiphenyl.

-

Purify the product as needed by recrystallization or column chromatography.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the deacetylation of this compound.

Experimental Workflow: Base-Catalyzed Deacetylation

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Me 3 SI-promoted chemoselective deacetylation: a general and mild protocol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03209G [pubs.rsc.org]

- 4. Me3SI-promoted chemoselective deacetylation: a general and mild protocol - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Acetoxybiphenyl in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxybiphenyl is a biphenyl derivative with significant applications in medicinal chemistry, primarily serving as a prodrug of 4-hydroxybiphenyl and as a versatile synthetic intermediate in the development of therapeutic agents. Its chemical structure, featuring an acetoxy group on a biphenyl scaffold, allows for tailored drug delivery and the synthesis of complex bioactive molecules. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the potential of this compound.

Application Notes

Prodrug of 4-Hydroxybiphenyl

This compound functions as a prodrug that, upon administration, undergoes in vivo hydrolysis by esterase enzymes to release its active metabolite, 4-hydroxybiphenyl. This biotransformation is a key aspect of its medicinal chemistry application, as it allows for improved pharmacokinetic properties of the active compound. 4-hydroxybiphenyl is known to be a metabolite of biphenyl, formed in the liver by cytochrome P450 enzymes.[1]

Key Characteristics:

-

Improved Bioavailability: The acetyl group can enhance the lipophilicity of 4-hydroxybiphenyl, potentially improving its absorption and distribution.

-

Controlled Release: Enzymatic hydrolysis allows for a more sustained release of the active 4-hydroxybiphenyl, which may prolong its therapeutic effect.

-

Targeting: While not extensively explored, the prodrug strategy could be adapted for targeted delivery to tissues with high esterase activity.

Anti-inflammatory Properties of the Active Metabolite

4-Hydroxybiphenyl, the active metabolite of this compound, has demonstrated anti-inflammatory and analgesic properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] This makes this compound a candidate for development as a non-steroidal anti-inflammatory drug (NSAID).

Estrogenic and Anti-androgenic Activity of the Active Metabolite

4-Hydroxybiphenyl has been shown to exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ).[3][4] It can also act as an antagonist for the androgen receptor.[4] This dual activity suggests its potential for applications in hormone-related therapies and as a research tool to study endocrine pathways.

Synthetic Intermediate in Drug Synthesis

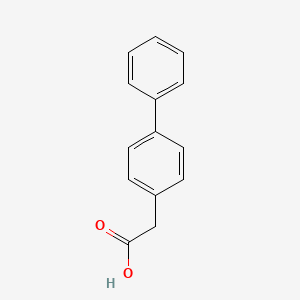

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Although direct routes are not always explicitly published, its structure lends itself to the synthesis of biphenyl-containing drugs. A notable example is its potential role in the synthesis of Felbinac, a non-steroidal anti-inflammatory drug.[5][6][7]

Quantitative Data

The biological activity of 4-hydroxybiphenyl, the active metabolite of this compound, has been quantified in various in vitro assays.

| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 4-Hydroxybiphenyl | Estrogen Receptor α (ERα) Binding | ~10 µM (IC₅₀) | [3] |

| 4-Hydroxybiphenyl | Estrogen Receptor β (ERβ) Binding | ~10 µM (IC₅₀) | [3] |

| 4-Biphenylacetic acid (Felbinac) | Prostaglandin E₂ (PGE₂) Synthesis | 3.2 µM (IC₅₀) | [8] |

| 4,4'-biphenol | Cyclooxygenase-2 (COX-2) Expression | No inhibition, enhancement observed | [9] |

| 2,2'-biphenol | Cyclooxygenase-2 (COX-2) Expression | Inhibition at 1-10 µM | [9] |

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound to 4-Hydroxybiphenyl

This protocol describes the in vitro hydrolysis of this compound using a general esterase to simulate its conversion to the active metabolite, 4-hydroxybiphenyl.

Materials:

-

This compound

-

Porcine Liver Esterase (PLE) or other suitable esterase

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

UV detector

Procedure:

-

Prepare a stock solution of this compound (10 mM) in acetonitrile.

-

Prepare a working solution of the esterase (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

-